molecular formula C7H5BrF2 B3040248 1-Bromo-3,5-difluoro-2-methylbenzene CAS No. 1783551-12-1

1-Bromo-3,5-difluoro-2-methylbenzene

Cat. No.: B3040248
CAS No.: 1783551-12-1
M. Wt: 207.01 g/mol
InChI Key: LDULWBQQLFIDBP-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C₇H₅BrF₂ It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-difluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoro-2-methyltoluene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst such as iron(III) bromide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-difluoro-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.

    Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Products like 3,5-difluoro-2-methylphenol or 3,5-difluoro-2-methylbenzylamine.

    Electrophilic Aromatic Substitution: Products like 1-nitro-3,5-difluoro-2-methylbenzene.

    Oxidation: 3,5-difluoro-2-methylbenzoic acid.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution, an electrophile attacks the benzene ring, replacing a hydrogen atom. The fluorine atoms and methyl group influence the reactivity and selectivity of these reactions by affecting the electron density of the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-3,5-dichloro-2-methylbenzene

Uniqueness: 1-Bromo-3,5-difluoro-2-methylbenzene is unique due to the specific positioning of the bromine, fluorine, and methyl substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULWBQQLFIDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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